3-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-1-(2-fluorobenzoyl)thiourea
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Overview
Description
3-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-1-(2-fluorobenzoyl)thiourea is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a fluorobenzoyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 3-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-1-(2-fluorobenzoyl)thiourea typically involves the reaction of 4-(4-chlorophenyl)-1,3-thiazol-2-amine with 2-fluorobenzoyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or acetone, under reflux conditions. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
3-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-1-(2-fluorobenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
3-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-1-(2-fluorobenzoyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral properties. It is also investigated for its ability to inhibit certain enzymes and proteins.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes and induce apoptosis in cancer cells.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-1-(2-fluorobenzoyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar compounds to 3-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-1-(2-fluorobenzoyl)thiourea include:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Tiazofurin: An antineoplastic drug featuring a thiazole ring.
Compared to these compounds, this compound is unique due to the presence of both chlorophenyl and fluorobenzoyl groups, which may enhance its biological activity and specificity.
Properties
IUPAC Name |
N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3OS2/c18-11-7-5-10(6-8-11)14-9-25-17(20-14)22-16(24)21-15(23)12-3-1-2-4-13(12)19/h1-9H,(H2,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOGIOPMNZPXCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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